molecular formula C24H33Ce B570030 TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM CAS No. 122528-16-9

TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM

Cat. No.: B570030
CAS No.: 122528-16-9
M. Wt: 461.644
InChI Key: NBVPNPPIUYKBCY-UHFFFAOYSA-N
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Description

TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM: is an organometallic compound with the molecular formula C24H33Ce . It is known for its violet crystalline appearance and is sensitive to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM can be synthesized using atomic layer deposition (ALD) techniques. One common method involves using this compound and de-ionized water as precursors at a temperature of 250°C in a fluidized bed reactor . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically produced in small and bulk volumes for research purposes. Companies like Ereztech and American Elements manufacture and sell this compound, offering it in various packaging options such as glass ampules, bottles, or metal ampules .

Chemical Reactions Analysis

Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .

Scientific Research Applications

Chemistry: In chemistry, TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is used as a precursor for the deposition of cerium-containing thin films. These films have applications in catalysis, electronics, and materials science .

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable complexes with various ligands could be explored for drug delivery or imaging applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including catalysts and electronic components. Its role as a precursor in thin film deposition is particularly valuable for the development of high-performance materials .

Mechanism of Action

The mechanism by which TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM exerts its effects is primarily related to its ability to form stable complexes with various ligands. The cerium metal center can participate in redox reactions, facilitating electron transfer processes. This property is crucial for its applications in catalysis and materials science .

Comparison with Similar Compounds

  • TRIS(ETHYLCYCLOPENTADIENYL)CERIUM
  • TRIS(BIS(TRIMETHYLSILYL)AMINO)CERIUM
  • CERIUM(IV) AMMONIUM NITRATE
  • CERIUM(III) ACETATE

Uniqueness: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .

Properties

InChI

InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPNPPIUYKBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Ce
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122528-16-9
Record name Cerium, tris(isopropylcyclopentadienyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?

A1: In the research article [], this compound serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using this compound and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.

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